3-(3-Methoxyphenyl)pyridine

Overview

Description

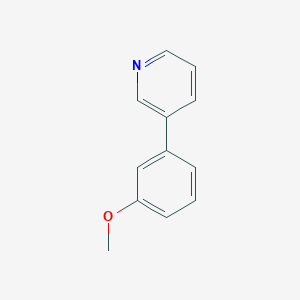

3-(3-Methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO. It consists of a pyridine ring substituted with a 3-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(3-Methoxyphenyl)pyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 3-bromopyridine and 3-methoxybenzene boronic acid as starting materials. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethoxyethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. This method’s efficiency and relatively mild reaction conditions make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the substitution to the ortho and para positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed:

Oxidation: 3-(3-Hydroxyphenyl)pyridine.

Reduction: 3-(3-Methoxyphenyl)piperidine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-Methoxyphenyl)pyridine exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that pyridine derivatives possess anticancer activity. For instance, a recent study identified novel pyridine-bearing compounds that demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the potential of this compound in cancer therapy .

- Anti-inflammatory Effects : Pyridine derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyridine derivatives can exhibit effectiveness against a range of bacterial strains, positioning them as potential candidates for antibiotic development .

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

- Drug Development : The compound's ability to modulate biological pathways makes it a target for drug development. Its derivatives have been synthesized and tested for their efficacy as inhibitors of various enzymes involved in disease processes, such as phosphodiesterases and kinases .

- Research Tool : this compound can serve as a valuable research tool in biochemical studies aimed at understanding disease mechanisms or drug interactions. Its unique structure allows researchers to explore its effects on specific biological targets.

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of novel pyridine derivatives, including this compound, and their evaluation against cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values comparable to established anticancer drugs. This study highlights the potential of this compound as a lead compound in anticancer drug discovery .

Case Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory effects of pyridine derivatives in an animal model of inflammation. The results demonstrated that treatment with this compound significantly reduced markers of inflammation, suggesting its potential application in treating inflammatory diseases such as arthritis .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s binding affinity to certain targets, influencing its biological effects .

Comparison with Similar Compounds

- 3-(3-Methoxyphenoxy)pyridine

- 3-(Phenoxymethyl)pyridine

- 3-(2-Hydroxyethyl)pyridine

- 3-[3-(Benzyloxy)phenyl]pyridine

- 3-(2-Aminoethyl)pyridine

Comparison: 3-(3-Methoxyphenyl)pyridine is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .

Biological Activity

3-(3-Methoxyphenyl)pyridine, also known as 2-Hydroxy-3-(3-methoxyphenyl)pyridine, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHN O

- Molecular Weight : 199.23 g/mol

- CAS Number : 89874-80-6

- Boiling Point : Approximately 342.2°C

- LogP : 3.72150 (indicating moderate lipophilicity)

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with pyridine derivatives under acidic or basic conditions. Various methods have been reported, including:

- Condensation Reactions : Utilizing acid catalysts to promote the formation of the pyridine ring.

- Electrophilic Aromatic Substitution : Introducing functional groups onto the aromatic ring to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

- Antichlamydial Activity : Compounds similar to this compound have shown selective activity against Chlamydia species, suggesting potential as a therapeutic agent for chlamydial infections .

- Broad-Spectrum Antibacterial Effects : In vitro studies indicate that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 30 to 250 µg/mL depending on the strain tested .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties:

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

- DNA Binding Affinity : Molecular docking studies suggest that the compound can bind to DNA, which may contribute to its anticancer effects by disrupting replication processes .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : It is hypothesized that this compound can affect signaling pathways related to inflammation and cell growth.

Case Studies

- Study on Antichlamydial Activity :

- Antibacterial Efficacy Analysis :

Properties

IUPAC Name |

3-(3-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBOAQSKBNNHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399710 | |

| Record name | 3-(3-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-67-5 | |

| Record name | 3-(3-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.